7-Methoxydeoxyvasicinone
Description
Structure
3D Structure
Properties
CAS No. |
141974-84-7 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
8-methoxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
InChI |
InChI=1S/C12H12N2O2/c1-16-9-5-2-4-8-11(9)12(15)14-7-3-6-10(14)13-8/h2,4-5H,3,6-7H2,1H3 |
InChI Key |
GVVYSUNKTNLDTP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1C(=O)N3CCCC3=N2 |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)N3CCCC3=N2 |
Other CAS No. |
141974-84-7 |
Synonyms |
2,3-dihydro-7-methoxypyrrolo(2,1-b)quinazolin-9(1H)-one 7-methoxydeoxyvasicinone 73-602 compound CDRI 73-602 CDRI-73-602 compound 73-602 |
Origin of Product |
United States |
Natural Occurrence and Biosynthesis
Discovery and Association with Natural Sources
7-Methoxydeoxyvasicinone is a quinazoline (B50416) alkaloid that is structurally related to other compounds found in nature. ncats.io Its identity is closely tied to the well-known medicinal plant, Adhatoda vasica.
This compound is recognized as a structural analogue of vasicinone (B1682191), a primary alkaloid present in the leaves and roots of Adhatoda vasica (family Acanthaceae). nih.govdokumen.pub This plant is a rich source of a class of compounds known as pyrroloquinazoline alkaloids. nih.gov These alkaloids are responsible for many of the plant's biological activities. nih.gov Besides vasicinone, A. vasica contains a variety of related alkaloids. nih.govderpharmachemica.comnih.gov In some research contexts, this compound is also referred to by the identifier Compound 73/602. nih.govelectronicsandbooks.comresearchgate.net
Table 1: Key Pyrroloquinazoline Alkaloids from Adhatoda vasica
| Alkaloid Name | Chemical Class |
|---|---|
| Vasicine (B45323) | Pyrroloquinazoline Alkaloid |
| Vasicinone | Pyrroloquinazoline Alkaloid |
| Deoxyvasicinone (B31485) | Pyrroloquinazoline Alkaloid |
| Adhatodine | Pyrroloquinazoline Alkaloid |
| Vasicinolone | Pyrroloquinazoline Alkaloid |
| 2-Acetyl benzyl (B1604629) amine | Benzylamine (B48309) Derivative |
This table showcases some of the prominent alkaloids identified in Adhatoda vasica, highlighting the chemical family to which this compound is related. nih.gov
Adhatoda vasica, the plant source of the chemical family to which this compound belongs, has a long history of use in traditional medicine systems, particularly Ayurveda and Unani. dokumen.pubderpharmachemica.comresearchgate.net For nearly 2,500 years in India, it has been a well-known remedy, often used to treat respiratory conditions such as coughs, colds, chronic bronchitis, and asthma. dokumen.pubnih.govderpharmachemica.com The therapeutic effects of the plant are largely attributed to its rich concentration of quinazoline alkaloids. derpharmachemica.comnih.govresearchgate.net The leaves, in various forms like fresh juice, decoctions, or powders, are used to address a range of ailments from diarrhea and dysentery to glandular tumors. derpharmachemica.comnih.gov
Biosynthetic Pathways and Precursors of Pyrroloquinazolines
The formation of pyrroloquinazoline alkaloids, including the parent structures of this compound, is a multi-step biological process within the plant.
Several key enzymes are involved in the biosynthesis of the pyrroloquinazoline core. Anthranilate synthase plays a pivotal role in regulating the production of these alkaloids. nih.govresearchgate.net Studies have shown that stimulating the activity of this enzyme can lead to an increased yield of vasicine and vasicinone. researchgate.netresearchgate.net Other enzymes identified as part of the pathway include chorismate synthase and anthranilate N-methyl transferase. nih.govresearchgate.net The conversion of deoxyvasicinone to vasicinone involves an oxidation step, and the formation of this compound from deoxyvasicinone would require a methylation reaction, likely catalyzed by a methyltransferase enzyme. While not part of the biosynthesis, other enzymatic processes like those involving cytochrome P450 (CYP) enzymes are known to metabolize these types of compounds. mdpi.com
Table 2: Key Enzymes in Pyrroloquinazoline Biosynthesis
| Enzyme | Role in Pathway |
|---|---|
| Chorismate Synthase | Involved in the formation of chorismate, a primary precursor. researchgate.net |
| Anthranilate Synthase | A rate-limiting enzyme that converts chorismate to anthranilate. nih.govnih.govresearchgate.netresearchgate.net |
This table details the functions of key enzymes implicated in the biosynthetic pathway of pyrroloquinazoline alkaloids.
Modern molecular biology techniques are being used to investigate the genetic underpinnings of pyrroloquinazoline alkaloid production. Researchers have identified and studied the expression levels of at least 10 different genes involved in this biosynthetic pathway in Adhatoda vasica. nih.gov A significant area of research involves the study of endophytic fungi, which live symbiotically within the plant tissues. These fungi possess their own biosynthetic gene clusters (BGCs) that can produce a variety of secondary metabolites, sometimes through pathways similar to those of the host plant. researchgate.netrjpharmacognosy.ir The identification of these BGCs offers another avenue for understanding and potentially harnessing the production of these alkaloids. Furthermore, advanced genetic tools like CRISPR-Cas genome editing are being explored as a potential strategy to engineer the biosynthetic pathway in plants or microbial systems to enhance the production of these valuable compounds. vegetosindia.org
Synthetic Chemistry and Analog Development
Chemical Synthesis Methodologies for 7-Methoxydeoxyvasicinone
The construction of the pyrrolo[2,1-b]quinazoline core of this compound can be achieved through various synthetic strategies. These range from established, conventional methods to more recent, efficient catalytic approaches.
Traditional methods for the synthesis of the quinazoline (B50416) ring system, a key component of this compound, often involve multi-step procedures. Well-known examples include the Riedel synthesis and the Niementowski quinazoline synthesis. The Riedel method typically involves the reaction of o-nitrobenzaldehyde with amides. nih.gov A later improvement on the original Riedel procedure, involving the reduction of o-nitrobenzylidene diformamide with zinc and dilute acetic acid, provides a good yield of the quinazoline core. asianpubs.org The Niementowski synthesis, on the other hand, is a widely used method that involves the reaction of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines. asianpubs.orgresearchgate.net These classical methods, while foundational, can require harsh reaction conditions and may have limitations in terms of substrate scope and yield. researchgate.net
A more direct conventional synthesis of the 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline scaffold, the core of this compound, has been described. This involves the reaction of 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline hydrochloride with p-nitrobenzaldehyde in the presence of sodium hydroxide (B78521) in ethanol (B145695). nih.gov A facile chemoenzymatic synthesis of pyrrolo[2,1-b]quinazoline alkaloids has also been developed utilizing an azidoreductive cyclization strategy. acs.org
| Conventional Synthesis Method | Starting Materials | Product Type | Reference |
| Riedel Synthesis | o-Nitrobenzaldehyde, Amides | Quinazoline | nih.gov |
| Niementowski Synthesis | Anthranilic Acids, Amides | 4-Oxo-3,4-dihydroquinazoline | asianpubs.orgresearchgate.net |
| Pyrroloquinazoline Synthesis | 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline hydrochloride, p-nitrobenzaldehyde | 3-(p-nitrophenyl)-hydroxymethyl-1,2,3,9-tetrahydro-pyrrolo[2,1-b]quinazoline | nih.gov |
| Azidoreductive Cyclization | Azido precursors | Pyrrolo[2,1-b]quinazoline alkaloids | acs.org |
Contemporary organic synthesis has seen a shift towards more efficient and environmentally benign catalytic methods. For the synthesis of quinazolines and their derivatives, transition-metal-catalyzed reactions have become prominent. These modern approaches often feature high atom economy, broad substrate compatibility, and milder reaction conditions.
Copper-catalyzed reactions are particularly noteworthy for their role in constructing the quinazoline framework. arabjchem.org One such method involves a copper-catalyzed sequential Ullmann N-arylation and aerobic oxidative C-H amination. asianpubs.org Another innovative approach is the copper-catalyzed acceptorless dehydrogenative coupling of 2-aminoaryl methanols with nitriles, which provides an effective and economical route to quinazoline derivatives. arabjchem.org
Manganese and cobalt-based catalytic systems have also been successfully employed. A Mn(I)-catalyzed acceptorless dehydrogenative coupling of 2-aminobenzyl alcohol with primary amides offers a direct route to 2-substituted quinazolines. veterinaria.org Similarly, a ligand-free cobalt-catalyzed annulation of 2-aminoaryl alcohols with nitriles proceeds under mild conditions to yield quinazoline derivatives. veterinaria.org
| Catalyst System | Reaction Type | Key Features | Reference |
| Copper (Cu) | Sequential Ullmann N-arylation and aerobic oxidative C-H amination | Efficient C-N bond formation | asianpubs.org |
| Copper (Cu) | Acceptorless dehydrogenative coupling | Economical, uses readily available starting materials | arabjchem.org |
| Manganese (Mn) | Acceptorless dehydrogenative coupling | Direct synthesis of 2-substituted quinazolines | veterinaria.org |
| Cobalt (Co) | Dehydrogenative annulation | Ligand-free, mild reaction conditions | veterinaria.org |
Design and Synthesis of this compound Analogues and Derivatives
The structural framework of this compound serves as a template for the design and synthesis of a wide array of analogues and derivatives. These efforts are aimed at exploring the structure-activity relationships and developing new compounds with potentially improved pharmacological profiles.
The modification of the this compound structure can be approached in several ways. Research has been conducted on the synthesis and biological properties of deoxyvasicinone (B31485) and its A-ring-modified analogs. researchgate.net The pyrrolo[2,1-b]quinazoline scaffold is considered a privileged structure, present in numerous alkaloids and synthetic compounds with a significant range of biological activities.
Diversification strategies often involve the introduction of various substituents onto the quinazoline ring system. For instance, a series of 4-(4-aryl-1-piperazinyl)quinazolines and 4-(3-substituted phenylamino)quinazoline derivatives have been synthesized and evaluated for their biological activities. nih.gov The development of one-pot synthesis methods, such as the three-component, one-pot synthesis of substituted-1H-Pyrido[2,1-b] quinazoline derivatives using triflic acid as a catalyst, allows for the rapid generation of diverse compound libraries. nih.gov
The fusion of a thiazole (B1198619) ring to the quinazoline nucleus results in thiazoloquinazolines, a class of compounds that has garnered significant interest. Depending on the point of fusion, different isomers such as thiazolo[2,3-b]quinazolines and thiazolo[3,2-a]quinazolines can be obtained. researchgate.net
The synthesis of thiazolo[2,3-b]quinazolines can be achieved by reacting a quinazoline-2-thione with haloacids or 1,2-dibromoethane. asianpubs.org For example, 9-methoxy-4-phenyl-3,4,5,6-tetrahydrobenzo[h]quinazoline-2-thione reacts with chloroacetic acid to form a benzo[h]thiazolo[2,3-b]quinazolinone. asianpubs.org A variety of substituted 5-oxo-5H-thiazolo[2,3-b]quinazoline carboxylic acids have been prepared and shown to possess biological activity. veterinaria.org
Similarly, thiazolo[3,2-a]pyrimidine derivatives, which are structurally related, have been synthesized through one-pot condensation reactions and evaluated for their potential as antimicrobial agents and RNase H inhibitors. rasayanjournal.co.innih.gov
| Thiazoloquinazoline Isomer | Synthetic Precursor | Reagents for Cyclization | Reference |
| Thiazolo[2,3-b]quinazoline | Quinazoline-2-thione | Haloacids, 1,2-dibromoethane | asianpubs.org |
| Thiazolo[3,2-a]pyrimidine | Dihydropyrimidine-2(1H)-thione | Monochloroacetic acid, Aromatic aldehydes | rasayanjournal.co.in |
Expanding the heterocyclic ring fused to the quinazoline core from a five-membered pyrrole (B145914) to a seven-membered azepine ring leads to the formation of azepinoquinazolone derivatives. A series of azepino[2,1-b]quinazolones have been synthesized and evaluated for their antitussive activity. researchgate.net
The synthesis of the parent compound, 7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one, is a key step. ontosight.ai Various substitutions have been made on both the aromatic (Ring A) and the azepine (Ring B) rings to explore structure-activity relationships. It was found that introducing substituents other than bromine, such as methoxy (B1213986), hydroxyl, nitro, or amino groups on Ring A, and alkyl, acetyl, or benzoyl groups on Ring B, generally reduced the antitussive potential compared to the unsubstituted parent compound. researchgate.net Notably, the derivative 2,4-dibromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one demonstrated a significant antitussive effect. researchgate.net
| Derivative | Substitution Pattern | Observed Activity | Reference |
| Azepino[2,1-b]quinazolones | Various on rings A and B | Antitussive | researchgate.net |
| 2,4-dibromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one | Dibromo substitution on Ring A | Potent antitussive | researchgate.net |
| 2-amino-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one | Amino substitution on Ring A | Immunopharmacological, potential bronchodilator |
Chemical Derivatization for Enhanced Biological Exploration
The chemical scaffold of this compound, and more broadly the deoxyvasicinone core, has been the subject of synthetic modifications to explore and enhance its biological activities. Researchers have focused on introducing various substituents at the 7-position of the quinazolinone ring to investigate the structure-activity relationships (SAR) and to develop analogs with improved potency and selectivity for specific biological targets. These derivatization strategies have primarily aimed at exploring the potential of these compounds as therapeutic agents, particularly in the context of neurodegenerative diseases.
One notable approach to the derivatization of the deoxyvasicinone scaffold involves the synthesis of hybrid molecules. For instance, a series of novel 2-hydroxybenzylamine-deoxyvasicinone hybrid analogs has been synthesized and evaluated for their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease. nih.gov In this series, the 7-position of the deoxyvasicinone core was functionalized with a 2-hydroxybenzylamine moiety bearing various substituents. This derivatization led to the discovery of compounds with significantly enhanced AChE inhibitory activity compared to the parent compound, deoxyvasicinone. nih.gov
Among the synthesized hybrids, compounds with specific substitutions on the benzylamine (B48309) ring demonstrated potent and selective inhibition of AChE. For example, the introduction of a methoxy group at the 4-position of the benzylamine ring, as seen in compound 8g , resulted in a highly potent AChE inhibitor. nih.gov The position of the substituents on the benzylamine ring was found to be a critical determinant of the inhibitory activity.
The following table summarizes the in vitro anticholinesterase activity of selected 7-substituted deoxyvasicinone-2-hydroxybenzylamine hybrids:
Table 1: Anticholinesterase Activity of 7-Substituted Deoxyvasicinone-2-hydroxybenzylamine Hybrids| Compound | Substituent on Benzylamine Ring | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |
|---|---|---|---|
| 8a | H | 1.53 | > 25 |
| 8d | 3-Methoxy | 0.9 | 18.21 |
| 8g | 4-Methoxy | 0.38 | 15.38 |
| 8h | 5-Methoxy | 1.58 | 19.45 |
| 8k | 3,4-Dimethoxy | 0.83 | 16.72 |
| 8n | 3,5-Dimethoxy | 0.34 | 14.60 |
Data sourced from: Novel hydroxybenzylamine-deoxyvasicinone hybrids as anticholinesterase therapeutics for Alzheimer's disease. nih.gov
Another synthetic strategy employed for the derivatization of the 7-position of deoxyvasicinone is the Suzuki-Miyaura cross-coupling reaction. This method has been utilized to introduce various aryl groups at this position, leading to the synthesis of 7-phenyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones. mdpi.com The evaluation of these compounds as cholinesterase inhibitors revealed that the nature and position of substituents on the newly introduced phenyl ring significantly influence their biological activity. mdpi.com
Compounds with methyl, methoxy, or halogen substituents on the 7-phenyl ring exhibited potent inhibition of both AChE and BuChE. The position of the substituent on the benzene (B151609) ring also played a crucial role in determining the inhibitory potency, with meta-substituted compounds generally showing the highest activity. mdpi.com
The following table presents the cholinesterase inhibitory activity of selected 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones:
Table 2: Cholinesterase Inhibitory Activity of 7-Aryl Deoxyvasicinone Analogs| Compound | Substituent on 7-Phenyl Ring | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |
|---|---|---|---|
| 3a | 4-Methyl | 10.25 | 35.12 |
| 3b | 3-Methyl | 8.14 | 31.47 |
| 3c | 2-Methyl | 12.83 | 40.21 |
| 3d | 4-Methoxy | 9.87 | 33.64 |
| 3e | 3-Methoxy | 7.52 | 28.91 |
| 3f | 2-Methoxy | 11.46 | 38.55 |
| 3k | 3,4,5-Trimethoxy | 6.08 | 29.01 |
Data sourced from: Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. mdpi.com
These examples of chemical derivatization highlight the importance of the 7-position of the deoxyvasicinone scaffold for modulating its biological activity. The introduction of various functional groups at this position has led to the development of potent and selective inhibitors of cholinesterases, demonstrating the potential of this chemical framework for the design of novel therapeutic agents.
Investigations into Biological Activities and Underlying Mechanisms
Anti-allergic Activity Research
Current research on the anti-allergic effects of compounds with a 7-methoxy group has primarily centered on other molecular scaffolds, such as coumarins and flavones. For instance, studies have explored the ability of certain 7-methoxycoumarin (B196161) derivatives to inhibit mast cell degranulation, a key event in the allergic cascade. These investigations often utilize in vitro models, such as the RBL-2H3 cell line, to elucidate the mechanisms of action, including the modulation of intracellular signaling pathways that lead to the release of histamine (B1213489) and other inflammatory mediators. However, specific studies detailing the in vitro mechanistic anti-allergic effects of 7-Methoxydeoxyvasicinone are not found in the reviewed literature.
Anti-inflammatory Activity Investigations
The anti-inflammatory properties of various 7-methoxy-containing compounds have been a subject of scientific inquiry. For example, 7-methoxyisoflavones have been studied for their potential to suppress inflammatory responses. Research in this area often focuses on the inhibition of key inflammatory pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade. This pathway is crucial in regulating the expression of pro-inflammatory cytokines and enzymes. Despite these related investigations, there is a lack of specific research into the cellular and molecular pathways implicated in any potential anti-inflammatory action of this compound.
Antimicrobial Activity Studies
The antimicrobial potential of various plant-derived and synthetic compounds bearing a 7-methoxy group has been explored against a range of pathogens. Studies on certain 7-methoxycoumarins and 7-methoxyisoflavones have demonstrated activity against specific bacteria and fungi. This research often includes determining the minimum inhibitory concentration (MIC) to quantify the compound's potency. However, comprehensive studies on the broad-spectrum antimicrobial potential of this compound are absent from the available scientific literature.
Anticancer Activity Research
While the field of oncology has seen extensive research into a vast array of chemical entities, specific investigations into the anticancer activity of this compound are not documented in publicly accessible research. Studies on other complex molecules that include a 7-methoxy substitution, such as certain quinazoline (B50416) derivatives, have shown promising results in preclinical models. These studies often detail the cytotoxic effects on various cancer cell lines and explore mechanisms such as the induction of apoptosis (programmed cell death). Nevertheless, such findings cannot be extrapolated to this compound, for which dedicated anticancer research is currently unavailable.
Cytotoxic Effects in Cellular Models
Modulation of Cellular Proliferation and Apoptosis Pathways
In line with the lack of cytotoxicity data, there is no specific information detailing how this compound might modulate cellular proliferation or the intricate pathways of apoptosis. The induction of apoptosis, or programmed cell death, is a key mechanism through which many chemotherapeutic agents exert their effects. Research in this area typically involves examining the expression of key regulatory proteins and the activation of specific cellular signaling cascades. Such detailed mechanistic studies for this compound have not been reported.
Other Reported Biological Activities
While quinazoline alkaloids have been explored for a range of bioactivities, including anthelmintic (anti-parasitic worm) properties, there are no specific reports on the anthelmintic activity of this compound itself. Research into related quinazoline derivatives has shown potential in this area, but these findings cannot be directly extrapolated to this compound without dedicated investigation.
Proposed Molecular Mechanisms of Action
Detailed receptor binding studies to identify specific molecular targets of this compound and characterize its ligand-target interactions are not present in the current body of scientific literature. Understanding how a compound interacts with cellular receptors is crucial for elucidating its mechanism of action and potential therapeutic effects.
Similarly, there is a lack of data on the enzyme inhibition profile of this compound. Many pharmacologically active compounds function by inhibiting specific enzymes involved in disease processes. Comprehensive screening to determine if this compound has any modulatory effects on key enzymes has not been reported.
Cellular Signaling Pathway Modulation
Currently, there is a notable absence of publicly available scientific literature and research data detailing the specific interactions of this compound with cellular signaling pathways. While the broader class of quinazoline alkaloids, to which this compound belongs, has been a subject of interest in pharmacological research, specific studies elucidating the mechanisms of action of this compound at the cellular signaling level have not been reported.
Comprehensive searches of scientific databases and scholarly articles have not yielded any information regarding the modulation of key signaling cascades—such as the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-kinase (PI3K)/Akt, Nuclear Factor-kappa B (NF-κB), or Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways—by this compound. Consequently, there are no detailed research findings, data tables, or established mechanisms to report on this specific aspect of the compound's biological activity.
Further research is required to investigate the potential effects of this compound on cellular signaling and to understand its molecular targets and mechanisms of action. Such studies would be crucial in determining its pharmacological profile and potential therapeutic applications.
Structure Activity Relationship Sar and Computational Studies
Elucidation of Key Pharmacophores and Structural Motifs
Pharmacophore modeling is a crucial step in drug discovery that identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. For 7-Methoxydeoxyvasicinone, the key pharmacophoric features are dictated by its tricyclic pyrroloquinazoline core. This scaffold inherently presents a specific spatial arrangement of hydrogen bond donors, acceptors, and hydrophobic regions that can interact with biological targets.
The fundamental pharmacophore of the pyrroloquinazoline class of compounds generally includes:
Aromatic regions contributed by the quinazoline (B50416) ring system.
Hydrogen bond acceptors, particularly the carbonyl group and the nitrogen atoms within the heterocyclic system.
A defined three-dimensional shape that governs its fit into the binding sites of target proteins.
The introduction of a methoxy (B1213986) group at the 7-position of the deoxyvasicinone (B31485) scaffold is anticipated to significantly modulate its bioactivity. The methoxy group can influence the molecule's properties in several ways:
Electronic Effects: The methoxy group is an electron-donating group, which can alter the electron density of the aromatic ring system. This can, in turn, affect the strength of interactions with biological targets, such as pi-pi stacking or cation-pi interactions.
Steric Effects: The size of the methoxy group can influence the molecule's conformation and its ability to fit into a specific binding pocket. Depending on the target, this can either enhance or diminish activity.
Lipophilicity: The methoxy group increases the lipophilicity of the molecule compared to an unsubstituted or hydroxylated analogue. This can impact its ability to cross cell membranes and may influence its pharmacokinetic profile.
Metabolic Stability: The methoxy group can be a site of metabolism, typically O-demethylation. This can lead to the formation of active or inactive metabolites.
Studies on other quinoline (B57606) and quinazoline alkaloids have shown that the presence and position of methoxy groups can be critical for their biological activity, including antimicrobial and cytotoxic effects. nih.gov For instance, in some series of compounds, a methoxy group at a specific position has been found to enhance inhibitory activity against certain enzymes. nih.gov
A comparative analysis of the structure-activity relationships of this compound with its close analogues, vasicinone (B1682191) and other pyrroloquinazolines, offers valuable insights.
Vasicinone vs. Deoxyvasicinone: The primary structural difference between vasicinone and deoxyvasicinone is the presence of a hydroxyl group in vasicinone at the 3-position of the pyrrolidine (B122466) ring. This hydroxyl group can act as a hydrogen bond donor, which may be crucial for interaction with certain biological targets. The absence of this group in deoxyvasicinone and, by extension, in this compound, implies a different binding mode or a different spectrum of biological targets.
Substitution Patterns: The bioactivity of the pyrroloquinazoline scaffold is highly dependent on the substitution pattern on the aromatic ring. The synthesis of various analogues of vasicine (B45323) and deoxyvasicinone with different substituents has demonstrated that modifications to the A, B, or C rings can significantly alter their pharmacological properties, such as bronchodilatory activity. researchgate.net For example, novel deoxyvasicinone derivatives have been designed and synthesized as potential multitarget-directed ligands for the treatment of Alzheimer's disease, exhibiting potent inhibitory activity against cholinesterases. researchgate.netnih.gov
The following table summarizes the key structural features and their potential impact on bioactivity based on comparative SAR.
| Feature | Vasicinone | Deoxyvasicinone | This compound | Potential Impact on Bioactivity |
| 3-Hydroxyl Group | Present | Absent | Absent | The presence of a hydroxyl group can facilitate hydrogen bonding with target proteins, potentially leading to different or enhanced activity profiles. Its absence suggests alternative binding modes. |
| 7-Position Substituent | Unsubstituted | Unsubstituted | Methoxy Group | The methoxy group can alter electronic properties, lipophilicity, and steric interactions, thereby modulating the overall bioactivity and pharmacokinetic properties of the molecule. |
| Pyrroloquinazoline Core | Present | Present | Present | This rigid tricyclic system forms the fundamental scaffold for interaction with various biological targets and is essential for the activity of this class of compounds. |
Computational Chemistry and Molecular Modeling Approaches
Computational methods are indispensable tools for predicting and understanding the interactions of small molecules with biological macromolecules. These approaches can guide the design of new derivatives with improved activity and selectivity.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies can be employed to predict its binding affinity and interaction patterns with various protein targets. Although specific docking studies for this compound are not extensively reported, studies on related quinazoline and pyrroloquinazoline derivatives have demonstrated the utility of this approach.
For instance, molecular docking of vasicine and vasicinone has been performed to explore their interactions with targets relevant to inflammation and microbial infections. texilajournal.com These studies typically reveal key interactions such as:
Hydrogen bonds between the ligand and amino acid residues in the active site.
Hydrophobic interactions with nonpolar residues.
Pi-pi stacking interactions with aromatic residues.
A hypothetical docking study of this compound would likely show the quinazoline ring system involved in hydrophobic and aromatic interactions, while the carbonyl group and nitrogen atoms could act as hydrogen bond acceptors. The 7-methoxy group could potentially form additional hydrophobic interactions or, in some cases, a hydrogen bond if the binding site contains a suitable donor.
QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models can then be used to predict the activity of novel, unsynthesized compounds. A QSAR study on a series of pyrroloquinazoline derivatives, including analogues of this compound, would involve the calculation of various molecular descriptors.
Key molecular descriptors in a QSAR model for pyrroloquinazoline derivatives could include:
Electronic Descriptors: Dipole moment, partial charges, and frontier molecular orbital energies (HOMO and LUMO).
Steric Descriptors: Molecular volume, surface area, and specific shape indices.
Hydrophobic Descriptors: LogP (partition coefficient).
Topological Descriptors: Connectivity indices that describe the branching and arrangement of atoms.
QSAR models for related quinazoline-4(3H)-one analogues have been developed to predict their activity as EGFR inhibitors, demonstrating the utility of this approach in designing more potent therapeutic agents. nih.gov
A hypothetical QSAR equation might take the form: Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
The following table provides examples of descriptors and their potential influence on activity.
| Descriptor Type | Example Descriptor | Potential Influence on Bioactivity |
| Electronic | HOMO Energy | Higher HOMO energy can be associated with increased electron-donating ability and reactivity. |
| Steric | Molecular Volume | The size of the molecule must be optimal to fit within the target's binding site. |
| Hydrophobic | LogP | An optimal lipophilicity is required for membrane permeability and target engagement. |
De novo design involves the computational generation of novel molecular structures with desired pharmacological properties. The pyrroloquinazoline scaffold of this compound serves as an excellent starting point for such strategies. De novo design algorithms can explore vast chemical space to identify novel derivatives with potentially improved activity, selectivity, and pharmacokinetic profiles.
Common de novo design strategies include:
Fragment-based design: Small molecular fragments are computationally linked together within the constraints of a target's binding site to generate novel molecules.
Generative models: Deep learning approaches, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large datasets of known molecules to generate novel structures with desired properties. nih.govchemrxiv.org
Starting with the this compound scaffold, these methods could be used to explore different substitution patterns on the aromatic ring or modifications to the pyrrolidine ring to design new compounds with enhanced activity against specific targets.
Analytical Methodologies for 7 Methoxydeoxyvasicinone Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of quinazoline (B50416) alkaloids like 7-Methoxydeoxyvasicinone, providing the necessary resolving power to separate them from other structurally similar compounds present in natural extracts or biological samples.
High-Performance Liquid Chromatography (HPLC) Development and Validation
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of quinazoline alkaloids due to its high resolution, sensitivity, and reproducibility. researchgate.net The development of a robust HPLC method is a critical step, involving the careful selection and optimization of chromatographic conditions to achieve the desired separation. nih.gov Method validation is subsequently performed to ensure the analytical procedure is reliable and suitable for its intended purpose, assessing parameters such as linearity, precision, accuracy, and sensitivity. electronicsandbooks.com
The separation of compounds in HPLC is governed by their interactions with the stationary phase (the column) and the mobile phase (the solvent). phenomenex.com The optimization of these two components is paramount for achieving good resolution and peak shape.
For the analysis of quinazoline alkaloids, reversed-phase HPLC is the most common approach. nih.gov In this mode, a nonpolar stationary phase is used in conjunction with a polar mobile phase. phenomenex.com
Stationary Phase: The most frequently used stationary phases are based on silica (B1680970) particles chemically bonded with alkyl chains, typically C18 (octadecylsilane). nih.gov These columns provide the necessary hydrophobicity to retain and separate alkaloids based on their polarity.
Table 1: Typical HPLC Parameters for Quinazoline Alkaloid Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 100 x 4.6 mm, 5 µm) | Provides hydrophobic interaction for separation of alkaloids. nih.gov |
| Mobile Phase | Gradient of Acetonitrile (or Methanol) and buffered water (e.g., potassium phosphate, pH 7.0). researchgate.net | Elutes compounds from the column; gradient allows for separation of compounds with varying polarities. |
| Flow Rate | 1.0 - 1.5 mL/min | Controls the speed of the separation and influences resolution. researchgate.net |
| Detection | Diode Array Detector (DAD) or UV Detector (e.g., at 320 nm). nih.gov | Monitors the column effluent and detects the compounds as they elute. |
| Column Temperature | Ambient or controlled (e.g., 25-40°C) | Affects viscosity of the mobile phase and interaction kinetics, influencing retention times and peak shape. |
When analyzing this compound in complex matrices, such as plant tissues, a thorough sample preparation protocol is required to extract the analyte and remove interfering substances. researchgate.net The goal is to obtain a clean sample extract that is compatible with the HPLC system. For quinazoline alkaloids from plant material, a common approach involves solvent extraction followed by an acid-base purification. frontiersin.org
A typical protocol involves these steps:
Extraction: The dried and powdered plant material is extracted with a solvent, such as ethanol (B145695) or methanol, often using methods like reflux to increase efficiency. frontiersin.org
Acidification: The crude extract is then dissolved in an acidic aqueous solution (e.g., 5% HCl). In this acidic environment, the basic alkaloids are protonated and become water-soluble salts. frontiersin.org
Washing: This acidic solution is washed with an immiscible organic solvent (e.g., dichloromethane) to remove neutral and acidic impurities, which will partition into the organic layer, while the protonated alkaloids remain in the aqueous layer. frontiersin.org
Basification and Re-extraction: The aqueous layer is then made alkaline (e.g., with NaOH to pH 9). This deprotonates the alkaloids, making them neutral and less water-soluble. They can then be extracted from the aqueous phase into an organic solvent like dichloromethane. frontiersin.org
Final Preparation: The organic solvent containing the purified alkaloids is evaporated to dryness, and the residue is redissolved in a suitable solvent (often the initial mobile phase) for HPLC analysis.
This multi-step process effectively isolates the alkaloid fraction from the bulk of the plant matrix, reducing interference and protecting the analytical column.
Advanced Chromatographic Separations (e.g., GC-MS, LC-MS/MS)
For enhanced sensitivity and specificity, chromatographic systems are often coupled with mass spectrometry detectors.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov It involves separating compounds in a gaseous mobile phase using a capillary column, followed by detection with a mass spectrometer. nih.gov While less common for non-volatile alkaloids, GC-MS can be used for certain derivatives or related compounds after appropriate sample preparation. nih.gov The mass spectrometer provides detailed structural information and allows for highly selective quantification. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique that has become the method of choice for quantifying low levels of compounds in complex matrices. researchgate.netbiorxiv.org The HPLC system separates the components of the sample, which are then ionized (typically using electrospray ionization, ESI) and introduced into the mass spectrometer. In a tandem mass spectrometer (e.g., a triple quadrupole), a specific ion corresponding to the analyte (the precursor ion) is selected, fragmented, and a specific fragment ion (the product ion) is detected. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for quantification at very low concentrations, even in the presence of co-eluting interferences. researchgate.net This technique has been successfully applied to the analysis of various alkaloids in plant extracts and biological fluids. nih.govnih.gov
Spectroscopic and Spectrometric Characterization Methods
While chromatography separates compounds, spectroscopic and spectrometric methods are essential for their identification and structural elucidation.
Mass Spectrometry for Structural Elucidation and Quantification
Mass spectrometry (MS) is an indispensable tool in chemical analysis that measures the mass-to-charge ratio (m/z) of ions. msu.edu It provides information about the molecular weight of a compound and, through fragmentation analysis, offers clues about its chemical structure. chemguide.co.uk
When a molecule is ionized in a mass spectrometer, it forms a molecular ion (M+). chemguide.co.uk This ion can be unstable and break apart into smaller, charged fragments. The pattern of these fragments is unique to a specific molecular structure and can be used as a chemical "fingerprint" for identification. libretexts.org
For a compound like this compound (C₁₂H₁₂N₂O₂), the exact mass of the molecular ion can be calculated. By analyzing the fragmentation pattern, the different parts of the molecule can be identified. For instance, cleavage might occur at the bonds adjacent to the carbonyl group or within the heterocyclic ring system. The loss of neutral fragments, such as CO (28 Da) or a methyl group (CH₃, 15 Da) from the methoxy (B1213986) substituent, would lead to characteristic fragment ions. libretexts.orgmiamioh.edu
Table 2: Hypothesized Mass Spectrometry Fragmentation for this compound
| Ion | Proposed Identity | Description |
|---|---|---|
| [M+H]⁺ | Protonated Molecular Ion | Represents the intact molecule with an added proton, typically observed in ESI-MS. |
| [M-CH₃]⁺ | Loss of a Methyl Radical | Fragmentation of the methoxy group. |
| [M-CO]⁺ | Loss of Carbon Monoxide | A common fragmentation pathway for carbonyl-containing compounds. |
| [M-OCH₃]⁺ | Loss of a Methoxy Radical | Cleavage of the entire methoxy group. |
By coupling MS with a chromatographic inlet (GC-MS or LC-MS), it becomes a powerful tool for both the quantification and the structural confirmation of this compound in analytical samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of specific protons (¹H NMR) and carbons (¹³C NMR).
For this compound, ¹H NMR spectroscopy would be used to identify the number of different types of protons, their electronic environments, and their proximity to other protons. Key expected signals would include those for the aromatic protons on the quinazolinone ring system, the protons of the methoxy group, and the aliphatic protons on the pyrrolo moiety. The chemical shift (δ, in ppm), splitting pattern (e.g., singlet, doublet, triplet), and coupling constants (J, in Hz) of these signals are critical for assigning them to specific positions in the molecule. For instance, the methoxy group would typically appear as a sharp singlet, while aromatic protons would show more complex splitting patterns depending on their substitution.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal, allowing for the confirmation of the total number of carbons and their hybridization states (sp², sp³). Characteristic signals would be expected for the carbonyl carbon, the aromatic carbons, the carbon of the methoxy group, and the aliphatic carbons. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH, CH₂, and CH₃ groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles and data for similar structures. Actual experimental values may vary.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl C | - | ~160-165 |
| Aromatic CHs | ~7.0-8.0 | ~110-150 |
| Methoxy C | - | ~55-60 |
| Methoxy H's | ~3.8-4.0 (singlet) | - |
| Aliphatic CH₂'s | ~2.5-4.5 (multiplets) | ~20-50 |
| Quaternary C's | - | ~120-160 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. compoundchem.com Chemical bonds vibrate at specific frequencies, and when the frequency of IR radiation matches the vibrational frequency of a bond, absorption occurs. compoundchem.com This results in an IR spectrum, which is a plot of transmittance versus wavenumber (cm⁻¹), showing characteristic absorption bands for different functional groups. specac.com
The IR spectrum of this compound would display several key absorption bands that confirm the presence of its characteristic functional groups:
C=O (Carbonyl) Stretch: A strong, sharp absorption band is expected in the region of 1680-1640 cm⁻¹ due to the stretching vibration of the ketone carbonyl group within the quinazolinone ring. This is a highly characteristic peak for this type of system.
C=C (Aromatic) Stretch: Multiple sharp, medium-intensity bands would appear in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the aromatic ring.
C-H (Aromatic) Stretch: A medium to weak absorption band would be observed above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, which is characteristic of C-H stretching in aromatic systems. libretexts.orglibretexts.org
C-H (Aliphatic) Stretch: Absorption bands corresponding to the stretching of sp³ hybridized C-H bonds in the pyrrolo part of the molecule would be present in the 3000-2850 cm⁻¹ region. libretexts.orglibretexts.org
C-O (Methoxy) Stretch: A strong band in the 1275-1200 cm⁻¹ (asymmetric stretch) and 1075-1020 cm⁻¹ (symmetric stretch) regions would indicate the presence of the aryl ether linkage of the methoxy group.
C-N Stretch: The stretching vibrations for the C-N bonds within the heterocyclic ring system typically appear in the 1350-1000 cm⁻¹ range.
The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of bands that are unique to the molecule as a whole, providing a molecular "fingerprint" that can be used for identification by comparison with a reference spectrum. libretexts.org
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Ketone | C=O Stretch | 1680-1640 | Strong, Sharp |
| Aromatic Ring | C=C Stretch | 1600-1450 | Medium, Sharp |
| Aromatic C-H | C-H Stretch | 3100-3000 | Medium to Weak |
| Aliphatic C-H | C-H Stretch | 3000-2850 | Medium |
| Methoxy Group | C-O Stretch | 1275-1200, 1075-1020 | Strong |
| Heterocyclic C-N | C-N Stretch | 1350-1000 | Medium |
Method Validation and Quality Assurance in Analytical Research
Ensuring Fitness for Purpose and Reliability of Results
Analytical method validation is a critical process in pharmaceutical and chemical research that provides documented evidence that a method is suitable for its intended purpose. scielo.brresearchgate.net For research involving this compound, validating analytical procedures, such as High-Performance Liquid Chromatography (HPLC), is essential to ensure the quality, reliability, and consistency of the results obtained. researchgate.net The validation process builds confidence in the data, whether it is for quantification in a chemical synthesis, a purity assessment, or a bioanalytical study. researchgate.net
The "fitness for purpose" of an analytical method is established by evaluating several key performance parameters as defined by international guidelines:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. scielo.br
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, temperature, mobile phase composition), providing an indication of its reliability during normal usage.
By thoroughly validating these parameters, researchers can ensure that the analytical method for this compound is reliable and fit for its intended application. researchgate.netnih.gov
Interlaboratory Comparison and Standardization Protocols
Quality assurance (QA) in analytical research extends beyond single-laboratory method validation to include measures that ensure consistency and comparability of data across different laboratories. nih.gov Interlaboratory comparisons, also known as round-robin studies or proficiency testing, are a cornerstone of QA. In the context of this compound research, such studies would involve sending identical, characterized samples to multiple laboratories for analysis.
The goals of these comparisons are to:
Assess the performance and comparability of different laboratories using their own methods or a standardized protocol.
Identify potential biases or systematic errors in analytical procedures.
Establish the reproducibility of a method, which is its precision under interlaboratory conditions.
Provide confidence to regulatory bodies and the scientific community in the analytical data being generated.
Standardization protocols are crucial for the success of interlaboratory studies and for routine analysis. These protocols are detailed, formally documented procedures that specify every aspect of the analytical method, including sample preparation, instrument calibration and setup, the analytical procedure itself, and data processing and reporting. Adherence to a standardized protocol minimizes variability between laboratories and ensures that any observed differences in results are due to sample characteristics rather than methodological discrepancies. The development and adoption of such protocols for the analysis of this compound would be a key step in establishing it as a reference standard or in advancing its study in a regulatory environment.
Bioanalytical Methods for In Vitro and In Vivo Studies
Sample Matrix Considerations and Extraction Efficiencies
Bioanalytical methods are developed to quantify a compound, such as this compound, in complex biological samples like blood, plasma, urine, or tissue homogenates. nih.gov A significant challenge in bioanalysis is the "matrix effect," where endogenous components of the biological sample co-elute or interfere with the ionization of the analyte, potentially leading to inaccurate quantification. Therefore, careful consideration of the sample matrix is paramount during method development.
The primary goal of sample preparation is to remove interfering substances and concentrate the analyte of interest before analysis, typically by a sensitive technique like Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of sample preparation technique depends on the physicochemical properties of this compound, the nature of the biological matrix, and the required sensitivity.
Common extraction techniques include:
Protein Precipitation (PPT): A simple and fast method where an organic solvent (e.g., acetonitrile, methanol) is added to the sample (e.g., plasma) to precipitate proteins. While effective at removing most proteins, it may not remove other interfering substances like phospholipids, leading to significant matrix effects.
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its partition coefficient. It is generally cleaner than PPT but is more labor-intensive.
Solid-Phase Extraction (SPE): A highly effective and versatile technique where the sample is passed through a solid sorbent that retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a suitable solvent. SPE can provide very clean extracts and high recovery, minimizing matrix effects.
Extraction efficiency , or recovery, is a critical parameter that must be determined during method validation. It measures the percentage of the analyte that is successfully transferred from the biological sample to the final extract for analysis. High and consistent extraction efficiency is crucial for ensuring the accuracy and precision of the bioanalytical method. It is typically evaluated by comparing the analytical response of an analyte extracted from the biological matrix to the response of a pure standard solution at the same concentration.
Quantitative Detection in Biological Samples and Tissue Distribution Studies
The quantitative analysis of this compound in biological matrices is crucial for understanding its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). Methodologies such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard for the sensitive and specific quantification of small molecules in complex biological samples like plasma, urine, and tissue homogenates.
While specific, detailed research on the quantitative detection and tissue distribution of this compound is not extensively available in publicly accessible literature, the principles for such studies are well-established. The development of a quantitative bioanalytical method would typically involve several key steps:
Sample Preparation: Extraction of this compound from the biological matrix (e.g., plasma, homogenized tissue) is a critical first step. This is often achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances.
Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system would be used to separate the analyte from other components in the extract. A suitable column (e.g., a C18 reversed-phase column) and mobile phase would be selected to achieve good peak shape and resolution.
Mass Spectrometric Detection: A tandem mass spectrometer, typically a triple quadrupole instrument, is used for detection. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard.
Method Validation: The developed assay must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Validation parameters include specificity, linearity, accuracy, precision, recovery, matrix effect, and stability under various conditions.
Detailed Research Findings
As of the latest available data, specific studies detailing the concentration of this compound in various tissues following administration are not published. Tissue distribution studies are typically conducted in animal models (e.g., rodents) to determine how the compound distributes into different organs and tissues.
In a hypothetical tissue distribution study, after administering this compound, various tissues (such as the liver, kidneys, brain, lungs, heart, and spleen) and plasma would be collected at different time points. The concentration of the compound in each sample would be determined using a validated LC-MS/MS method. The results would reveal the extent and rate of distribution into different tissues, which is often expressed as a tissue-to-plasma concentration ratio.
Data Tables
The following tables are illustrative examples of how data from quantitative detection and tissue distribution studies for this compound would be presented. Note: The values presented in these tables are hypothetical and for illustrative purposes only, as specific experimental data is not currently available.
Table 1: Hypothetical Calibration Curve Parameters for this compound in Rat Plasma
| Parameter | Value |
|---|---|
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy at LLOQ | Within ±20% |
| Precision (CV%) at LLOQ | < 20% |
Table 2: Hypothetical Tissue Distribution of this compound in Rats 2 Hours Post-Administration
| Tissue | Concentration (ng/g or ng/mL) | Tissue-to-Plasma Ratio |
|---|---|---|
| Plasma | 150 | 1.0 |
| Liver | 750 | 5.0 |
| Kidney | 900 | 6.0 |
| Lung | 450 | 3.0 |
| Heart | 225 | 1.5 |
| Spleen | 300 | 2.0 |
| Brain | 30 | 0.2 |
These tables would be critical for assessing the compound's potential sites of action and accumulation, providing valuable information for further pharmacological and toxicological evaluation.
Advanced Research Directions and Future Perspectives on 7 Methoxydeoxyvasicinone
Exploration of Novel Biological Activities and Therapeutic Applications
While the foundational biological activities of the quinazoline (B50416) family are established, the specific therapeutic landscape for 7-Methoxydeoxyvasicinone remains ripe for exploration. Future research is poised to investigate this compound across a wider spectrum of diseases, moving beyond conventional applications to address unmet medical needs. The diverse activities observed in related scaffolds suggest promising, yet unexplored, avenues for this compound.
Key areas for future investigation include its potential as an anti-inflammatory, neuroprotective, and antioxidant agent. mdpi.commdpi.com For instance, certain related pyrroloiminoquinones, such as discorhabdins, have demonstrated potential as pharmacophores for developing drugs to treat neurological disorders by inhibiting cholinesterase activity. mdpi.com This provides a strong rationale for evaluating this compound for similar neuroprotective effects against conditions like Alzheimer's disease. researchgate.net Furthermore, the broad-spectrum bioactivities of many natural alkaloids warrant a systematic screening of this compound against a panel of targets implicated in inflammatory and oxidative stress-related pathologies.
Table 1: Potential Novel Therapeutic Areas for this compound
| Therapeutic Area | Rationale for Exploration | Potential Research Direction |
|---|---|---|
| Neurodegenerative Diseases | Related pyrroloiminoquinone scaffolds show cholinesterase inhibition, a key target in Alzheimer's disease. mdpi.comresearchgate.net | Screen for activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE); evaluate neuroprotective effects in cell-based models of neurodegeneration. |
| Anti-inflammatory Disorders | Natural alkaloids frequently possess anti-inflammatory properties. connectjournals.com | Investigate the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes, lipoxygenase (LOX), and pro-inflammatory cytokines. |
| Antioxidant Therapy | Many heterocyclic compounds exhibit antioxidant potential, which is beneficial in diseases linked to oxidative stress. mdpi.com | Assess free-radical scavenging capabilities (e.g., DPPH and ABTS assays) and the ability to protect cells from oxidative damage. |
| Antiprotozoal Agents | The quinazoline skeleton is present in potent antimalarial agents like Febrifugine. mdpi.com | Evaluate in vitro activity against various protozoan parasites, including Plasmodium falciparum (malaria) and Trypanosoma species. |
Integration of Omics Technologies for Comprehensive Mechanistic Insights
To fully understand the therapeutic potential of this compound, it is crucial to elucidate its precise mechanism of action. The integration of high-throughput "omics" technologies offers a powerful, unbiased approach to achieve this. vt.edu These molecular techniques can analyze large datasets of genes, proteins, and metabolites, providing a holistic view of the compound's effect on biological systems. nih.govbenthamscience.com
Genomics can be used to identify genetic biomarkers that may predict a patient's response to this compound, paving the way for personalized medicine.
Proteomics is essential for identifying the direct protein targets of the compound. nih.gov By analyzing changes in the cellular proteome upon treatment, researchers can uncover its primary binding partners and downstream signaling pathways. mdpi.com
Metabolomics provides a snapshot of the metabolic changes within a cell or organism following exposure to the compound. mdpi.com This can reveal disruptions in key metabolic pathways, offering insights into both efficacy and potential off-target effects. nih.gov
By combining these approaches, a comprehensive molecular portrait of this compound's activity can be constructed, accelerating its development from a promising natural product to a well-characterized therapeutic agent. nih.govresearchgate.net
Table 2: Application of Omics Technologies in this compound Research
| Omics Technology | Research Application | Expected Outcome |
|---|---|---|
| Genomics | Identify genetic variations (e.g., SNPs) in cell lines or patient populations that correlate with sensitivity or resistance to the compound. | Discovery of predictive biomarkers for patient stratification and personalized therapy. |
| Proteomics | Utilize techniques like thermal proteome profiling or affinity purification-mass spectrometry to identify direct protein binding partners. | Unambiguous identification of the molecular target(s) and elucidation of the primary mechanism of action. nih.gov |
| Metabolomics | Perform untargeted metabolic profiling of cells or biofluids after treatment to map global changes in metabolite levels. mdpi.com | Revelation of affected biochemical pathways, providing a deeper understanding of the compound's functional effects on cellular physiology. |
Application of Artificial Intelligence and Machine Learning in Drug Discovery and Optimization
AI/ML algorithms can be applied at multiple stages of the research pipeline. In the initial phase, they can perform large-scale virtual screenings to predict the activity of this compound and its analogues against vast libraries of biological targets. nih.gov More advanced generative models can design entirely new molecules from scratch, using the this compound scaffold as a starting point to create derivatives with optimized properties, such as enhanced potency, selectivity, and better pharmacokinetic profiles. americaspg.comcrimsonpublishers.com Furthermore, ML models can predict crucial drug-like properties, including solubility and potential toxicity, allowing researchers to prioritize the synthesis of the most promising candidates and reduce late-stage failures. mdpi.comsciencelink.net
Table 3: Role of AI and Machine Learning in the Development of this compound
| AI/ML Application | Description | Impact on Drug Development |
|---|---|---|
| Target Identification & Virtual Screening | AI algorithms analyze biological and chemical data to identify novel therapeutic targets and predict the binding affinity of the compound to these targets. nih.gov | Accelerates the discovery of new therapeutic uses (drug repurposing) and prioritizes experimental validation. |
| ***De Novo* Drug Design** | Generative models like Generative Adversarial Networks (GANs) design novel pyrroloquinazoline derivatives with desired physicochemical and biological properties. americaspg.com | Creates optimized lead compounds with higher efficacy and improved "drug-likeness" in silico, reducing reliance on traditional synthesis and screening. |
| Property Prediction | ML models are trained on large datasets to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives. mdpi.com | Reduces the time and cost of development by flagging compounds with unfavorable properties early in the discovery pipeline. |
| Lead Optimization | AI platforms can suggest specific chemical modifications to the this compound structure to improve target selectivity and biological activity. msd.com | Enhances the efficiency of the hit-to-lead optimization process, leading to better drug candidates more quickly. |
Challenges and Opportunities in Pyrroloquinazoline Research and Development
The development of drugs based on the pyrroloquinazoline scaffold, including this compound, presents a unique set of challenges and opportunities. These natural products are considered "promising scaffolds" for drug discovery due to their inherent chemical diversity and wide range of biological activities. researchgate.netnih.gov
One of the primary opportunities lies in the vast, underexplored therapeutic potential of this class of compounds. mdpi.com Their structural complexity provides a foundation for creating highly specific and potent modulators of biological targets. The ongoing development of innovative and greener synthetic methodologies, such as multicomponent reactions and photocatalysis, offers a significant opportunity to build libraries of pyrroloquinazoline derivatives more efficiently. researchgate.net
However, significant challenges remain. The chemical synthesis of complex natural products can be arduous, marked by issues of low yield and difficulties in scaling up production for preclinical and clinical studies. acs.org For compounds with potent bioactivity, a major hurdle is achieving high selectivity for the desired therapeutic target while minimizing off-target effects that could lead to toxicity. mdpi.com The journey from a promising laboratory finding to an approved drug is long and expensive, with high failure rates in clinical trials. nih.gov Overcoming these obstacles will require a multidisciplinary approach that combines advanced synthetic chemistry, rigorous biological evaluation, and the computational tools discussed previously.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 7-Methoxydeoxyvasicinone, and how can reaction conditions be optimized to improve yield?
- Methodology : Start with established protocols for synthesizing methoxy-substituted heterocyclic compounds. Use retrosynthetic analysis to identify key intermediates, such as quinazolinone derivatives. Optimize reaction parameters (e.g., temperature, catalyst loading, solvent polarity) via Design of Experiments (DoE) to maximize yield. Characterize intermediates using TLC and HPLC to monitor purity .
- Data Sources : Reference spectral libraries (e.g., NIST Chemistry WebBook) for comparative analysis of intermediates .
Q. How can spectroscopic techniques (NMR, MS, IR) be employed to confirm the structure of this compound?
- Methodology : Perform H and C NMR to verify methoxy group positioning and aromatic proton coupling patterns. Use high-resolution mass spectrometry (HRMS) to confirm molecular formula. Compare IR spectra with structurally similar compounds (e.g., 7-Methoxyquinoline) to validate functional groups .
- Validation : Cross-check data against CAS Common Chemistry records for methoxy-substituted analogs .
Q. What in vitro bioassays are suitable for preliminary evaluation of this compound’s biological activity?
- Methodology : Screen for antimicrobial activity using broth microdilution assays (CLSI guidelines) or cytotoxicity via MTT assays in cancer cell lines. Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments. Use statistical tools (e.g., ANOVA) to assess significance .
- Ethical Compliance : Adhere to guidelines for non-therapeutic compounds, as per FDA/NIH standards .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the methoxy group in this compound’s bioactivity?
- Methodology : Synthesize analogs with varying substituents (e.g., hydroxyl, ethoxy) at the 7-position. Compare bioactivity data using dose-response curves and molecular docking to assess binding affinity to target proteins (e.g., kinases). Use multivariate regression to correlate substituent properties (e.g., Hammett constants) with activity .
- Data Interpretation : Address contradictory results (e.g., loss of activity in analogs) by analyzing steric/electronic effects .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodology : Investigate pharmacokinetic factors (e.g., bioavailability, metabolic stability) using LC-MS/MS plasma profiling. Optimize formulations (e.g., nanoencapsulation) to enhance solubility. Validate in vivo results in multiple animal models (e.g., murine xenografts) with blinded studies to reduce bias .
- Statistical Rigor : Apply mixed-effects models to account for inter-individual variability .
Q. How can computational methods (e.g., QSAR, molecular dynamics) predict the target specificity of this compound?
- Methodology : Build QSAR models using descriptors like logP, polar surface area, and H-bond donors. Perform molecular dynamics simulations (e.g., GROMACS) to study ligand-protein interactions over time. Validate predictions with experimental binding assays (e.g., SPR) .
- Limitations : Address false positives by cross-referencing with cheminformatics databases (e.g., PubChem BioAssay) .
Methodological Best Practices
- Reproducibility : Document experimental protocols in alignment with Beilstein Journal guidelines, including raw data deposition in public repositories (e.g., Zenodo) .
- Ethical Compliance : Explicitly state that this compound is not FDA-approved for therapeutic use and is restricted to non-human studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
